YW2036

説明

特性

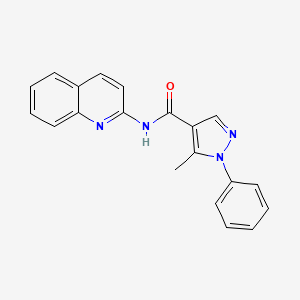

分子式 |

C20H16N4O |

|---|---|

分子量 |

328.4 g/mol |

IUPAC名 |

5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C20H16N4O/c1-14-17(13-21-24(14)16-8-3-2-4-9-16)20(25)23-19-12-11-15-7-5-6-10-18(15)22-19/h2-13H,1H3,(H,22,23,25) |

InChIキー |

WCQKQNCZKHLGHN-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4C=C3 |

製品の起源 |

United States |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of YW2036

Despite a comprehensive search of scientific literature, clinical trial databases, and patent filings, no public information is currently available regarding the mechanism of action, experimental protocols, or signaling pathways for a compound designated as YW2036.

Extensive searches for "this compound mechanism of action," "this compound experimental protocols," "this compound signaling pathway," "this compound drug development," "this compound scientific literature," "this compound patent," and "this compound clinical trials" yielded no specific results for this particular molecule. The search results primarily consisted of general information about drug development, cancer research, and details of other, unrelated pharmaceutical compounds.

This lack of information suggests that this compound may be an internal designation for a very early-stage research compound that has not yet been disclosed in public forums such as scientific publications or conference presentations. It is also possible that "this compound" is an outdated or incorrect identifier.

Without any publicly accessible data, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed experimental methodologies, or visualizations of its signaling pathways. Further information on this compound would be contingent on its disclosure by the developing organization in a public domain.

YW2036: A Novel P2X3 Receptor Antagonist for the Treatment of Underactive Bladder - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW2036 is a novel, potent, and highly selective antagonist of the P2X3 receptor, currently in preclinical development for the treatment of underactive bladder (UAB) and benign prostatic hyperplasia (BPH). P2X3 receptors, ligand-gated ion channels activated by extracellular ATP, are predominantly expressed on afferent nerve fibers, including those innervating the urinary bladder. By antagonizing these receptors, this compound modulates bladder sensory pathways, offering a promising therapeutic strategy for UAB. This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound and analogous compounds, including detailed experimental protocols and quantitative data.

Introduction

Underactive bladder (UAB) is a debilitating condition characterized by a detrusor muscle that is unable to contract with sufficient strength or duration to enable efficient bladder emptying. This can lead to urinary retention, hesitancy, and straining. The current treatment options for UAB are limited and often associated with significant side effects.

The purinergic P2X3 receptor has emerged as a key target for the development of novel therapies for bladder dysfunction.[1][2] ATP, released from urothelial cells upon bladder distension, activates P2X3 receptors on afferent nerves, signaling bladder fullness to the central nervous system.[1] In pathological conditions, hyperactivity of this pathway can contribute to bladder dysfunction. This compound is a potent and selective P2X3 receptor antagonist designed to normalize bladder sensory signaling.

Discovery and Synthesis of P2X3 Receptor Antagonists

While the precise discovery and synthesis route for this compound is not publicly available, this section outlines a representative synthetic approach for a potent and selective P2X3 receptor antagonist, based on published methodologies for analogous compounds.[3][4]

Representative Synthesis of a Potent P2X3 Antagonist (Analogous to this compound)

The synthesis of potent P2X3 antagonists often involves multi-step organic chemistry procedures. A plausible synthetic route, based on the synthesis of similar compounds, is outlined below. This hypothetical synthesis is for a representative compound and should not be taken as the definitive synthesis of this compound.

Experimental Protocol: Multi-step Synthesis of a Pyridoxal Phosphate-based P2X3 Antagonist

-

Modification of Pyridoxal Phosphate: The synthesis starts with the modification of pyridoxalphosphate-6-azophenyl-2',4'-disulfonate (PPADS), a non-selective P2X receptor antagonist.[3][4] The phosphate and sulfonate groups are replaced with carboxylic acids to improve stability and selectivity.

-

Transformation of the Azo Linkage: The unstable azo (-N=N-) linkage is transformed into a more stable carbon-carbon, ether, or amide linkage. This can be achieved through a Diels-Alder reaction to synthesize a 5-hydroxyl-pyridine moiety with substituents at the 2-position.[3][4]

-

Introduction of Bulky Aromatic Groups: To enhance selectivity for the P2X3 receptor, bulky aromatic groups are introduced at the carbon linker. For example, an m-phenoxybenzyl group at the 2-position has been shown to optimize selectivity and potency.[3][4]

-

Functionalization of the Pyridine Ring: Further modifications at the 3 and 4-positions of the pyridine ring, such as the introduction of a 4-carboxaldehyde and a 3-propenoic acid group, can further increase potency.[3][4]

-

Purification and Characterization: The final compound is purified using standard chromatographic techniques (e.g., column chromatography, HPLC) and its structure is confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

In Vitro Characterization

The potency and selectivity of this compound and its analogs are determined using in vitro assays. The two-electrode voltage clamp (TEVC) assay is a standard method for characterizing the activity of compounds on ligand-gated ion channels like the P2X3 receptor.

Quantitative Data: Potency of Representative P2X3 Antagonists

The following table summarizes the in vitro potency of representative potent and selective P2X3 receptor antagonists from the scientific literature. This data is presented to provide a context for the expected potency of a compound like this compound.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| 36j | human P2X3 | TEVC | 60 | [3][4] |

| 14h | human P2X3 | FLIPR | 375 | [5] |

| TNP-ATP | rat P2X3 | Patch Clamp | ~1 | [6] |

| A-317491 | human P2X3 | FLIPR | 90 | [6] |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.[7][8]

-

mRNA Injection: The oocytes are injected with cRNA encoding the human P2X3 receptor.[7][9] The oocytes are then incubated to allow for receptor expression.

-

Electrophysiological Recording: An oocyte expressing the P2X3 receptor is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.[7][8][9][10][11]

-

Compound Application: The P2X3 receptor is activated by applying its agonist, α,β-methylene ATP (α,β-meATP). The inhibitory effect of the test compound (e.g., this compound analog) is measured by co-applying it with the agonist.

-

Data Analysis: The concentration-response curve for the antagonist is generated, and the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced current) is calculated.

Preclinical Efficacy in Animal Models

The in vivo efficacy of this compound is evaluated in animal models of underactive bladder. These models aim to replicate the key pathophysiological features of the human condition.

Experimental Protocol: Rat Model of Underactive Bladder and Cystometry

A common model for UAB involves creating a neurogenic bladder dysfunction through spinal cord injury or pelvic nerve crush. The efficacy of a test compound is then assessed by cystometry, which measures bladder function.

-

Induction of Underactive Bladder: In adult female Sprague-Dawley rats, a bilateral pelvic nerve crush injury can be induced to create a model of neurogenic UAB.

-

Catheter Implantation: After a recovery period, a catheter is implanted into the bladder dome for cystometry.[12][13][14]

-

Cystometric Recording: The conscious and unrestrained rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.[12][13][14] Saline is infused into the bladder at a constant rate to elicit voiding contractions.

-

Data Acquisition and Analysis: Bladder pressure is continuously recorded. Key urodynamic parameters are measured, including:

-

Micturition pressure: The maximum bladder pressure during voiding.

-

Voiding efficiency: The percentage of bladder content voided in a single micturition.

-

Intercontraction interval: The time between voiding contractions.

-

-

Drug Administration: The test compound (this compound) is administered (e.g., intravenously or orally), and its effect on the cystometric parameters is evaluated.

Signaling Pathways and Experimental Workflows

P2X3 Receptor Signaling in Bladder Afferent Neurons

The following diagram illustrates the proposed signaling pathway involving the P2X3 receptor in bladder afferent neurons.

Experimental Workflow for this compound Discovery and Preclinical Evaluation

The following diagram outlines a typical workflow for the discovery and preclinical development of a novel P2X3 receptor antagonist like this compound.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of underactive bladder. Its high potency and selectivity for the P2X3 receptor offer the potential for a targeted and effective modulation of bladder sensory pathways. The preclinical data from analogous compounds are encouraging and support the continued development of this compound. Further clinical investigation is warranted to establish its safety and efficacy in patients with UAB.

References

- 1. P2X3 Knock-Out Mice Reveal a Major Sensory Role for Urothelially Released ATP | Journal of Neuroscience [jneurosci.org]

- 2. Upregulation of P2X3 receptors in primary afferent pathways involves in colon-to-bladder cross-sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of potent and selective P2X₃ receptor antagonists derived from PPADS as potential pain modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2′,3′-O-Substituted ATP derivatives as potent antagonists of purinergic P2X3 receptors and potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Choice of cystometric technique impacts detrusor contractile dynamics in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Protein Binding of YW2036

This document provides a comprehensive technical overview of the binding characteristics of the investigational compound YW2036 to its primary target protein. This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of this compound.

Introduction

This compound is a potent and selective inhibitor of the aberrant fusion protein, BCR-Abl. This constitutively active tyrosine kinase is the primary driver of chronic myeloid leukemia (CML). This compound binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby inhibiting its downstream signaling activities that lead to uncontrolled cell proliferation and survival.

Quantitative Binding Data

The binding affinity and inhibitory activity of this compound against BCR-Abl have been characterized using various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Cell Line | Target | Parameter | Value |

| Kinase Assay | Ba/F3 | BCR-Abl | IC50 | 25 nM |

| Cell Proliferation Assay | K562 | BCR-Abl | GI50 | 150 nM |

| Cellular Phosphorylation Assay | K562 | CrkL (BCR-Abl substrate) | IC50 | 200 nM |

| Surface Plasmon Resonance (SPR) | Recombinant Abl Kinase Domain | Abl | KD | 15 nM |

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by inhibiting the BCR-Abl signaling pathway. The diagram below illustrates the mechanism of action of this compound in blocking the downstream signaling cascade that promotes leukemogenesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. Cellular Phosphorylation Assay for BCR-Abl Activity

This assay quantifies the inhibitory effect of this compound on the phosphorylation of a direct downstream substrate of BCR-Abl, CrkL, in a cellular context.

-

Cell Line: K562 (human CML cell line, BCR-Abl positive)

-

Procedure:

-

Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 2 hours.

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-CrkL and total CrkL.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified, and the ratio of phospho-CrkL to total CrkL is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

4.2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the direct binding affinity and kinetics of this compound to the purified Abl kinase domain.

-

Materials:

-

Recombinant human Abl kinase domain

-

This compound

-

SPR instrument and sensor chips (e.g., CM5)

-

-

Procedure:

-

Immobilization: The Abl kinase domain is immobilized on the surface of a sensor chip.

-

Binding Analysis: A series of this compound concentrations are injected over the chip surface. The association and dissociation of this compound are monitored in real-time by measuring changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for the cellular phosphorylation assay.

An In-Depth Technical Guide to the Characterization of YW2036, a Novel E3 Ligase Recruiter

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the characterization of YW2036, a novel heterobifunctional molecule designed for targeted protein degradation. This compound acts as an E3 ligase recruiter, inducing the degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system. This document outlines the core principles of this compound's mechanism of action, presents a framework for quantitative data analysis, details key experimental protocols, and provides visual representations of the underlying biological and experimental workflows. The information herein is intended to serve as a technical resource for researchers in the field of targeted protein degradation and drug discovery.

Introduction to Targeted Protein Degradation and this compound

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1][2][3][4][5] Unlike traditional inhibitors that block a protein's function, TPD utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to eliminate the target protein entirely.[1][2][6][7][8][9]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][6][7][8] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2]

This compound is a novel, investigational PROTAC designed to recruit a specific E3 ligase to induce the degradation of a designated POI. This guide will detail the necessary steps to fully characterize its activity and mechanism of action.

Mechanism of Action of this compound

The primary function of this compound is to induce the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This induced proximity is the cornerstone of its degradative activity. The catalytic cycle of this compound-mediated protein degradation can be summarized in the following steps:

-

Binding Events: this compound independently binds to both the POI and the E3 ligase within the cellular environment.

-

Ternary Complex Formation: The binding of this compound to both proteins facilitates the formation of a stable POI-YW2036-E3 ligase ternary complex. The stability and conformation of this complex are critical for efficient ubiquitination.[10]

-

Ubiquitination: Within the ternary complex, the E3 ligase, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of ubiquitin molecules to accessible lysine residues on the surface of the POI.

-

Polyubiquitination: The sequential addition of ubiquitin molecules results in the formation of a polyubiquitin chain, which acts as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.

-

Recycling of this compound: After the POI is degraded, this compound is released and can engage in another cycle of degradation, acting in a catalytic manner.[2]

The following diagram illustrates the signaling pathway of this compound-mediated protein degradation.

Caption: this compound-mediated targeted protein degradation pathway.

Quantitative Data Presentation

The characterization of this compound requires robust quantitative data to assess its potency, efficacy, and selectivity. The following tables provide a template for summarizing key experimental data.

Table 1: In Vitro Binding Affinities

| Component | Binding Partner | Assay Method | KD (nM) |

| This compound-E3 Ligand | Recombinant E3 Ligase | Surface Plasmon Resonance (SPR) | 50 |

| This compound-POI Ligand | Recombinant POI | Isothermal Titration Calorimetry (ITC) | 100 |

| This compound | Recombinant E3 Ligase | SPR | 65 |

| This compound | Recombinant POI | SPR | 120 |

Table 2: Ternary Complex Formation

| Complex | Assay Method | KD (nM) | Cooperativity (α) |

| POI-YW2036-E3 Ligase | SPR / TR-FRET | 25 | 2 |

Table 3: Cellular Degradation Potency and Efficacy

| Cell Line | POI | DC50 (nM) | Dmax (%) | Timepoint (h) |

| Cell Line A | Target Protein X | 10 | 95 | 24 |

| Cell Line B | Target Protein X | 15 | 92 | 24 |

Table 4: Selectivity Profile (Proteomics)

| Protein | Log2 Fold Change (this compound vs. Vehicle) | p-value |

| Target Protein X | -4.5 | < 0.001 |

| Off-target Protein Y | -0.2 | > 0.05 |

| Off-target Protein Z | 0.1 | > 0.05 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation

Objective: To determine the binding kinetics and affinity (KD) of this compound to its target proteins and to characterize the formation of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Recombinant purified POI and E3 ligase

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the recombinant protein (either POI or E3 ligase) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface.

-

Deactivate the remaining active esters with ethanolamine.

-

-

Analyte Injection (Binary Affinity):

-

Prepare a dilution series of this compound in running buffer.

-

Inject the this compound dilutions over the immobilized protein surface.

-

Regenerate the surface between injections using a suitable regeneration solution.

-

-

Analyte Injection (Ternary Complex Formation):

-

Prepare a dilution series of the second protein partner (the one not immobilized) with a constant saturating concentration of this compound.

-

Inject these mixtures over the immobilized protein surface.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

For ternary complex analysis, calculate the cooperativity factor (α).

-

Western Blot for Protein Degradation

Objective: To quantify the degradation of the POI in cells treated with this compound.

Materials:

-

Cell line expressing the POI

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of remaining protein relative to the vehicle control.

-

Plot the percentage of remaining protein against the log concentration of this compound to determine the DC50 and Dmax.

-

Quantitative Proteomics for Selectivity Profiling

Objective: To assess the global protein expression changes induced by this compound and determine its selectivity.[11][12][13][14][15]

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer for mass spectrometry (e.g., urea-based buffer)

-

Trypsin

-

Tandem Mass Tag (TMT) or iTRAQ labeling reagents (optional, for multiplexing)

-

High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

-

Sample Preparation:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Reduce, alkylate, and digest the proteins with trypsin.

-

(Optional) Label the resulting peptides with isobaric tags.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Identify and quantify the proteins using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).

-

Perform statistical analysis to identify significantly up- or down-regulated proteins.

-

Generate a volcano plot to visualize the changes in protein expression.

-

Mandatory Visualizations

Experimental Workflow for this compound Characterization

The following diagram outlines the general workflow for the preclinical characterization of this compound.

Caption: A streamlined workflow for the characterization of this compound.

Logical Relationship of Key Degradation Parameters

This diagram illustrates the logical flow and interdependence of key parameters in assessing the efficacy of this compound.

Caption: Interdependence of key parameters for this compound efficacy.

Conclusion

This technical guide provides a foundational framework for the comprehensive characterization of the novel E3 ligase recruiter, this compound. By following the outlined experimental protocols and data analysis strategies, researchers can thoroughly evaluate its mechanism of action, potency, efficacy, and selectivity. The successful application of these methods will be instrumental in advancing this compound through the drug discovery and development pipeline. This guide serves as a dynamic resource, and the specific experimental details should be optimized based on the particular POI and E3 ligase being targeted.

References

- 1. biopharma.co.uk [biopharma.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted protein degradation systems to enhance Wnt signaling | eLife [elifesciences.org]

- 5. Blockbuster: 1336 Protein Degrader targets revealed in Nature – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 11. Quantitative proteomics reveals stage-specific protein regulation of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IQ Proteomics [iqproteomics.com]

- 13. Quantitative Proteomics for the Development and Manufacturing of Human-Induced Pluripotent Stem Cell-Derived Neural Stem Cells Using Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo quantitative proteomics for the study of oncometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current status and advances in quantitative proteomic mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of YW2036: A Guide to its Structural Biology and Biochemistry

A comprehensive analysis of the structural and biochemical properties of the novel therapeutic candidate YW2036 remains speculative due to the absence of publicly available data. This document serves as a foundational guide, outlining the necessary experimental frameworks and data presentation required for a thorough investigation once preliminary information becomes accessible.

The designation "this compound" does not correspond to any publicly disclosed molecule, protein, or biological pathway. As such, this whitepaper will establish a detailed, albeit theoretical, framework for the structural and biochemical characterization of a hypothetical therapeutic agent, referred to herein as this compound. This guide is intended for researchers, scientists, and drug development professionals to delineate the essential experimental protocols, data visualization, and quantitative analysis necessary to build a comprehensive understanding of a new molecular entity.

Hypothetical Target and Mechanism of Action

For the purpose of this illustrative guide, we will postulate that this compound is a small molecule inhibitor targeting the kinase domain of a hypothetical protein, "Kinase-X," which is implicated in an oncogenic signaling pathway.

Core Data Presentation

A rigorous understanding of this compound would necessitate the clear and concise presentation of all quantitative data. The following tables exemplify the structured format required for easy comparison and interpretation.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |

| In vitro Kinase Assay | Kinase-X | Data | Data | Data |

| Cellular Phosphorylation Assay | p-Substrate-Y | Data | - | Data |

Table 2: Biophysical Characterization of this compound Binding to Kinase-X

| Method | Kᴅ (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Stoichiometry (N) |

| Surface Plasmon Resonance (SPR) | Data | Data | Data | Data |

| Isothermal Titration Calorimetry (ITC) | Data | - | - | Data |

Table 3: Structural Data Summary for this compound-Kinase-X Complex

| Method | PDB ID | Resolution (Å) | R-work / R-free | Key Interactions |

| X-ray Crystallography | Data | Data | Data | Hydrogen bonds, hydrophobic contacts |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following sections outline the essential experimental protocols.

Recombinant Kinase-X Expression and Purification

The kinase domain of Kinase-X (residues 1-300) would be sub-cloned into a pET-28a vector with an N-terminal His₆-tag. The plasmid would be transformed into E. coli BL21(DE3) cells. Protein expression would be induced with 0.5 mM IPTG at 18°C for 16 hours. The cells would be harvested, lysed by sonication, and the soluble fraction purified using a Ni-NTA affinity column followed by size-exclusion chromatography.

In Vitro Kinase Assay

The inhibitory activity of this compound against Kinase-X would be determined using a luminescence-based kinase assay. The assay would be performed in a 384-well plate containing Kinase-X, a peptide substrate, and ATP. This compound would be serially diluted and added to the reaction. The amount of ATP remaining after the kinase reaction is proportional to the luminescence signal, which is inversely correlated with kinase activity. IC₅₀ values would be calculated using a four-parameter logistic fit.

Surface Plasmon Resonance (SPR)

The binding kinetics of this compound to Kinase-X would be measured using a Biacore instrument. Recombinant Kinase-X would be immobilized on a CM5 sensor chip. A series of this compound concentrations would be injected over the chip surface, and the association and dissociation rates would be monitored. The resulting sensorgrams would be fit to a 1:1 binding model to determine the Kᴅ, kₒₙ, and kₒբբ values.

X-ray Crystallography

Crystals of the Kinase-X-YW2036 complex would be grown using the sitting-drop vapor diffusion method. The protein-ligand complex would be concentrated to 10 mg/mL. Diffraction data would be collected at a synchrotron source. The structure would be solved by molecular replacement using a known kinase domain structure, and the model would be refined to produce the final coordinates and structural statistics.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: Proposed signaling pathway of Kinase-X and the inhibitory action of this compound.

Caption: Experimental workflow for determining the crystal structure of the this compound-Kinase-X complex.

Caption: Logical progression of a drug discovery project leading to a candidate like this compound.

The Architecture of Induced Proximity: A Technical Guide to Ternary Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of ternary complexes, where two proteins are brought into proximity by a small molecule, represents a paradigm shift in therapeutic intervention. This mechanism, most notably exploited by Proteolysis Targeting Chimeras (PROTACs), allows for the targeted degradation of proteins previously considered "undruggable." This guide provides an in-depth exploration of the core principles governing the formation of these complexes, the experimental methodologies used to characterize them, and the critical signaling pathways involved. By understanding the biophysical and cellular intricacies of ternary complex formation, researchers can more effectively design and optimize novel therapeutics that leverage this powerful mechanism.

Introduction: The Dawn of Induced Proximity

Conventional pharmacology has largely focused on the development of inhibitors that block the active sites of enzymes or the binding sites of receptors. However, a significant portion of the proteome lacks such well-defined functional sites, rendering them challenging targets for traditional small molecule drugs. The advent of induced proximity platforms, particularly PROTACs, has provided a revolutionary approach to modulate these intractable targets.

PROTACs are heterobifunctional molecules comprised of two distinct "warheads" connected by a chemical linker. One warhead binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The crucial event in the mechanism of action of a PROTAC is the formation of a ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome machinery. The efficiency of this process is intrinsically linked to the stability and conformation of the ternary complex.

The Energetics of Ternary Complex Formation

The formation of a stable ternary complex is a thermodynamically driven process. The overall stability of the complex is not merely the sum of the individual binding affinities of the PROTAC for its two protein partners. A critical factor is cooperativity (α) , which describes the influence of one protein's binding on the binding of the other.

Positive cooperativity (α > 1) indicates that the binding of the first protein enhances the affinity for the second, leading to a more stable ternary complex than would be predicted from the individual binary interactions. Conversely, negative cooperativity (α < 1) signifies that the binding of the first protein sterically or allosterically hinders the binding of the second. The cooperativity is a key determinant of a PROTAC's efficacy.

The thermodynamic relationships can be visualized as a cycle:

References

The Impact of HER2 Inhibition on Cellular Signaling: A Technical Overview

Disclaimer: Information regarding a specific compound designated "YW2036" and its effects on HER2 signaling pathways is not available in the public domain as of November 2025. The following guide provides a comprehensive overview of the HER2 signaling cascade and the well-documented effects of established HER2 inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals.

Introduction to HER2 and its Role in Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that plays a critical role in cell proliferation, survival, and differentiation.[1] While HER2 does not have a known direct ligand, it is the preferred dimerization partner for other members of the HER family (HER1/EGFR, HER3, and HER4).[1][2] This dimerization, particularly with HER3, leads to the potent activation of downstream signaling pathways.[1][3]

In approximately 15-20% of breast cancers, and in other cancers such as gastric and esophageal, the ERBB2 gene is amplified, leading to HER2 protein overexpression.[4][5] This results in constitutive activation of downstream signaling pathways, driving tumor growth, and is associated with a more aggressive disease phenotype and poorer prognosis.[1][5] The primary signaling cascades activated by HER2 are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]

Core HER2 Signaling Pathways

The activation of HER2 and its dimerization partners triggers a cascade of intracellular signaling events crucial for cell fate decisions.

The PI3K/AKT/mTOR Pathway

The HER2/HER3 heterodimer is a particularly potent activator of the PI3K/AKT pathway.[3][9] Upon dimerization, the intracellular domain of HER3 is phosphorylated, creating docking sites for the p85 regulatory subunit of PI3K.[3] This activation leads to the conversion of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[9] Aberrant activation of this pathway is a major contributor to resistance to anti-HER2 therapies.[4][9]

Caption: The PI3K/AKT/mTOR signaling pathway activated by HER2/HER3 heterodimerization.

The Ras/Raf/MAPK Pathway

HER2 dimerization also leads to the activation of the Ras/Raf/MAPK pathway.[6] This is initiated by the recruitment of adaptor proteins like Grb2 and Shc to the phosphorylated receptor complex. These adaptors then activate Ras, a small GTPase. Activated Ras triggers a phosphorylation cascade involving Raf, MEK, and finally ERK (Extracellular signal-Regulated Kinase). Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate gene expression involved in cell proliferation, differentiation, and survival.[7] There is evidence of a switch between the PI3K/AKT and MAPK pathways, particularly in the context of the tumor microenvironment and the development of therapeutic resistance.[10][11][12]

Caption: The Ras/Raf/MAPK signaling cascade initiated by HER2 activation.

Therapeutic Interventions and Their Mechanisms of Action

Several classes of drugs targeting HER2 have been developed, each with a distinct mechanism of action.

| Drug Class | Example(s) | Mechanism of Action | Effect on Signaling Pathways |

| Monoclonal Antibodies | Trastuzumab, Pertuzumab | Bind to the extracellular domain of HER2. Trastuzumab inhibits ligand-independent HER2 signaling and flags cells for antibody-dependent cell-mediated cytotoxicity (ADCC).[6][13] Pertuzumab prevents HER2 from dimerizing with other HER family members, particularly HER3.[13][14] | Inhibition of both PI3K/AKT and MAPK pathways.[6] Pertuzumab is particularly effective at blocking HER3-mediated PI3K activation.[14] |

| Tyrosine Kinase Inhibitors (TKIs) | Lapatinib, Neratinib, Tucatinib | Small molecules that enter the cell and bind to the intracellular tyrosine kinase domain of HER2, preventing its activation. | Reversible (Lapatinib) or irreversible (Neratinib) inhibition of both PI3K/AKT and MAPK pathways.[5] |

| Antibody-Drug Conjugates (ADCs) | Trastuzumab emtansine (T-DM1), Trastuzumab deruxtecan (T-DXd) | A monoclonal antibody (trastuzumab) linked to a potent cytotoxic agent. The antibody targets the drug to HER2-positive cells, where it is internalized, and the cytotoxic payload is released.[5][15] | In addition to pathway inhibition by the antibody component, the primary effect is direct cell killing through the cytotoxic payload.[5] |

Experimental Protocols for Studying HER2 Signaling

Investigating the effects of novel inhibitors like a hypothetical "this compound" on HER2 signaling involves a series of in vitro and in vivo experiments.

In Vitro Assays

-

Cell Viability and Proliferation Assays:

-

Protocol: HER2-positive cancer cell lines (e.g., SKBR3, BT474) are seeded in 96-well plates and treated with varying concentrations of the inhibitor. After a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT or CellTiter-Glo.

-

Data Output: IC50 values (the concentration of inhibitor that reduces cell viability by 50%).

-

-

Western Blotting:

-

Protocol: Cells are treated with the inhibitor for various time points. Cell lysates are then prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of HER2, AKT, and ERK.

-

Data Output: Qualitative and semi-quantitative assessment of the phosphorylation status (and thus activation) of key signaling proteins.

-

-

Immunoprecipitation and Kinase Assays:

-

Protocol: HER2 is immunoprecipitated from cell lysates using a specific antibody. The immunoprecipitated complex is then incubated with a substrate and radiolabeled ATP to measure the kinase activity of HER2.

-

Data Output: Direct measurement of the inhibitor's effect on HER2's enzymatic activity.

-

Caption: A generalized workflow for the in vitro evaluation of a HER2 inhibitor.

In Vivo Models

-

Xenograft Models:

-

Protocol: HER2-positive cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly.

-

Data Output: Tumor growth inhibition (TGI) and assessment of drug safety and tolerability.

-

Conclusion

The HER2 signaling network is a cornerstone of the pathology of HER2-positive cancers. While significant progress has been made with monoclonal antibodies, TKIs, and ADCs, the development of resistance remains a major clinical challenge.[4][5] Understanding the intricate details of the PI3K/AKT and MAPK pathways, and how they are modulated by therapeutic agents, is crucial for the development of next-generation inhibitors and combination therapies. Future research will likely focus on overcoming resistance mechanisms, potentially through the development of novel agents that offer a more comprehensive or durable blockade of HER2-driven signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging Targeted Therapies for HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Biological Roles and Clinical Applications of the PI3K/AKT Pathway in Targeted Therapy Resistance in HER2-Positive Breast Cancer: A Comprehensive Review [mdpi.com]

- 10. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3D culture of Her2+ breast cancer cells promotes AKT to MAPK switching and a loss of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer | MDPI [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. HER2-Positive Breast Cancer: Current Management of Early, Advanced, and Recurrent Disease - PMC [pmc.ncbi.nlm.nih.gov]

YW2036: An Unidentified Molecule in the Context of the Ubiquitin-Proteasome System

Initial investigation for the molecule designated YW2036 has yielded no specific findings within publicly available scientific literature, patent databases, or clinical trial registries. Consequently, a detailed technical guide on its role in the ubiquitin-proteasome system cannot be constructed at this time.

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of targeted proteins, playing a pivotal role in maintaining cellular health and homeostasis.[1][2][3][4] This intricate process involves the sequential action of three key enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[2][4][5] These enzymes work in concert to attach ubiquitin, a small regulatory protein, to substrate proteins, thereby marking them for degradation by the proteasome.[1][2][5]

The specificity of the UPS is primarily determined by the E3 ubiquitin ligases, which recognize and bind to specific protein substrates.[1][2] This targeted degradation is essential for the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][3] Given its fundamental role, the UPS is a significant area of research and a promising target for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[3][5]

Despite a thorough search for "this compound" in connection with the ubiquitin-proteasome system, no relevant data, experimental protocols, or signaling pathways involving this specific molecule could be identified. It is possible that "this compound" represents an internal compound designation not yet disclosed in public forums, a very recent discovery that has not been published, or an alternative nomenclature not widely recognized.

Without foundational information on the mechanism of action, biochemical interactions, and cellular effects of this compound, the creation of a comprehensive technical guide with quantitative data, detailed experimental methodologies, and accurate signaling pathway diagrams is not feasible. Further information, such as primary research articles, patent filings, or conference proceedings that explicitly describe this compound, is required to fulfill the requested in-depth analysis.

References

Methodological & Application

YW2036: In Vitro Assay Protocols and Application Notes

Initial Search and Findings

A comprehensive search for "YW2036" across scientific databases and public information sources did not yield any specific information regarding a compound, molecule, or therapeutic agent with this designation. Consequently, no established in vitro assay protocols, mechanisms of action, or associated signaling pathways for "this compound" could be identified.

The search results did, however, provide general protocols and methodologies for various in vitro assays commonly used in cancer research and drug development. These include studies on different cancer cell lines and investigations into signaling pathways such as the Hippo and Wnt pathways.

General Methodologies in Cancer Cell Line Research

While specific data for this compound is unavailable, the following sections outline general protocols and data presentation formats that are standard in the field and would be applicable to the study of a novel compound.

Table 1: Representative Data Summary for a Hypothetical Anti-Cancer Compound

| Cell Line | Assay Type | Metric | Concentration (µM) | Result |

| MDA-MB-231 | Cell Viability (MTT) | IC50 | 10 | 5.2 µM |

| BT-549 | Apoptosis (Caspase-3/7) | % Apoptotic Cells | 5 | 45% |

| Hs578T | Colony Formation | % Inhibition | 2 | 60% |

| SKBR3 | Cell Cycle (Flow Cytometry) | % G2/M Arrest | 15 | 30% |

Experimental Protocols

The following are generalized protocols for common in vitro assays used to characterize the activity of a novel compound in cancer cell lines.

Cell Viability Assay (MTT)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, BT-549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (hypothetical this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of the test compound and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

White-walled 96-well plates

-

Test compound

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with the test compound and controls for the desired time period.

-

Add Caspase-Glo® 3/7 Reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer.

-

Normalize the results to a vehicle-treated control.

Colony Formation Assay

This long-term assay assesses the ability of single cells to undergo unlimited division and form colonies.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

6-well plates

-

Test compound

-

Crystal Violet staining solution

Procedure:

-

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Treat with the test compound at various concentrations.

-

Incubate for 10-14 days, replacing the medium with fresh compound every 3-4 days.

-

Wash the colonies with PBS, fix with methanol, and stain with Crystal Violet.

-

Count the number of colonies (typically >50 cells).

-

Calculate the percent inhibition of colony formation compared to the control.

Signaling Pathway and Workflow Diagrams

As no specific signaling pathway for this compound is known, the following diagrams illustrate a generic signal transduction pathway and a typical experimental workflow for testing a new compound.

Caption: A generalized signal transduction pathway initiated by a hypothetical ligand.

Caption: A typical experimental workflow for in vitro compound testing.

The absence of specific information on "this compound" in the public domain prevents the creation of a detailed and accurate application note and protocol. The information provided above serves as a general template and guide for how such a document would be structured for a novel anti-cancer compound, based on standard practices in the field of cancer biology and drug discovery. Further research and data on this compound are required to develop a specific and validated protocol.

Application Note: YW2036 Cell-Based Assay for NF-κB Signaling Pathway Inhibition

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, including chronic inflammatory conditions and various cancers.[2] The canonical NF-κB pathway is activated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α), which trigger a signaling cascade culminating in the phosphorylation of the IκB inhibitor protein by the IκB kinase (IKK) complex.[1][3][4] This phosphorylation event targets IκB for degradation, allowing the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of target genes.[4][5]

YW2036 is a potent and selective small molecule inhibitor of the IKKβ subunit, a key kinase in the canonical NF-κB pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation and downstream gene expression. Cell-based assays are crucial for evaluating the potency and efficacy of such inhibitors in a physiologically relevant context.[6][7][8]

This application note provides a detailed protocol for a robust and sensitive cell-based luciferase reporter assay designed to quantify the inhibitory activity of this compound on the TNF-α-induced NF-κB signaling pathway.

Assay Principle

The assay utilizes a human embryonic kidney cell line (HEK293) stably expressing a firefly luciferase reporter gene under the transcriptional control of multiple NF-κB response elements (RE). A second reporter, Renilla luciferase, under the control of a constitutive promoter, is co-expressed to serve as an internal control for transfection efficiency and cell viability.[5]

In the absence of an inhibitor, stimulation with TNF-α activates the NF-κB pathway, leading to the binding of NF-κB to the response elements and driving the expression of firefly luciferase. The resulting luminescence is proportional to NF-κB activity. When cells are pre-treated with this compound, the pathway is inhibited, leading to a dose-dependent decrease in the luminescence signal. The firefly luciferase signal is normalized to the Renilla luciferase signal to minimize variability.[9]

Protocols

I. Required Materials

Reagents:

-

HEK293-NF-κB-Luciferase Reporter Cell Line

-

DMEM, high glucose (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Opti-MEM I Reduced Serum Medium (Gibco)

-

Recombinant Human TNF-α (carrier-free)

-

This compound Compound Stock (e.g., 10 mM in DMSO)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

DMSO, cell culture grade

-

Sterile, opaque-walled 96-well cell culture plates

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Plate luminometer with dual injectors

-

Multichannel pipettes

-

Standard light microscope for cell culture

II. Experimental Protocol

Day 1: Cell Seeding

-

Culture HEK293-NF-κB-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Harvest cells using standard trypsinization methods when they reach 80-90% confluency.

-

Resuspend cells in fresh culture medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 2 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, opaque-walled 96-well plate.

-

Incubate the plate for 24 hours at 37°C with 5% CO₂.

Day 2: Compound Treatment and Stimulation

-

Prepare this compound Dilutions:

-

Perform a serial dilution of the this compound stock solution in serum-free DMEM or Opti-MEM. A common starting point is a 2X final concentration series ranging from 200 µM to 20 pM.

-

Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).

-

-

Compound Addition:

-

Carefully remove the culture medium from the wells.

-

Add 50 µL of the appropriate this compound dilution or vehicle control to each well.

-

Incubate the plate for 1 hour at 37°C.

-

-

Prepare TNF-α Solution:

-

Prepare a 2X working solution of TNF-α in serum-free DMEM. The final concentration should be determined empirically, but a common starting point is 20 ng/mL (for a 10 ng/mL final concentration).

-

Prepare a "no stimulus" control using serum-free DMEM only.

-

-

Cell Stimulation:

Day 3: Luciferase Assay

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

-

Prepare the Dual-Luciferase® Assay reagents according to the manufacturer's protocol.[10]

-

Cell Lysis:

-

Luminescence Measurement:

-

Set up the luminometer to inject 100 µL of Luciferase Assay Reagent II (firefly substrate) followed by a 2-second delay and a 5-10 second measurement period.[10]

-

Program a second injection of 100 µL of Stop & Glo® Reagent (Renilla substrate and firefly quencher) followed by a 2-second delay and a 5-10 second measurement.[10]

-

Place the plate in the luminometer and begin the reading.

-

III. Data Analysis

-

Normalization: For each well, divide the firefly luciferase reading (Relative Light Units, RLU) by the Renilla luciferase reading (RLU) to obtain the Normalized RLU.

-

Normalized RLU = Firefly RLU / Renilla RLU

-

-

Percentage Inhibition Calculation:

-

Determine the average Normalized RLU for the "vehicle control" (stimulated, no inhibitor) and the "no stimulus" control.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula:

-

% Inhibition = 100 x (1 - [Sample Norm. RLU - No Stimulus Norm. RLU] / [Vehicle Norm. RLU - No Stimulus Norm. RLU])

-

-

-

IC₅₀ Determination:

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the TNF-α-induced signal.

-

Data Presentation

Table 1: Dose-Response of this compound on TNF-α-Induced NF-κB Activity

| This compound Conc. (nM) | Log Conc. (M) | Normalized RLU (Mean ± SD) | % Inhibition |

| 1000 | -6.0 | 1.8 ± 0.2 | 98.6 |

| 300 | -6.5 | 2.5 ± 0.3 | 96.1 |

| 100 | -7.0 | 5.1 ± 0.6 | 89.2 |

| 30 | -7.5 | 15.3 ± 1.8 | 60.1 |

| 10 | -8.0 | 28.9 ± 3.1 | 24.8 |

| 3 | -8.5 | 35.2 ± 3.9 | 8.2 |

| 1 | -9.0 | 38.0 ± 4.2 | 0.8 |

| 0 (Vehicle) | - | 38.3 ± 4.5 | 0.0 |

| No Stimulus | - | 1.2 ± 0.1 | 100.0 |

Summary: The hypothetical data presented demonstrates a clear dose-dependent inhibition of NF-κB activity by this compound. The calculated IC₅₀ from this dataset is approximately 25.7 nM .

Visualizations

Signaling Pathway Diagram

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

References

- 1. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 2. raybiotech.com [raybiotech.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 11. bowdish.ca [bowdish.ca]

Application Notes and Protocols for the Treatment of HER2+ Cell Lines with a Novel HER2-Selective Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human Epidermal Growth Factor Receptor 2 (HER2) is a key oncogenic driver in a significant portion of breast cancers, as well as other malignancies.[1][2] The overexpression or amplification of the ERBB2 gene, which encodes for HER2, leads to aggressive tumor growth and is associated with a poorer prognosis.[1] While targeted therapies like trastuzumab, pertuzumab, and various tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of HER2-positive cancers, acquired and de novo resistance remains a significant clinical challenge.[2][3] This necessitates the development of novel HER2 inhibitors with improved efficacy and selectivity. This document provides detailed application notes and protocols for the in vitro evaluation of a novel HER2-selective kinase inhibitor, using JBJ-08-178-01 as an exemplary agent that has demonstrated potent anti-tumoral activity in HER2-mutant and amplified cancer models.[4][5]

Data Presentation: Efficacy of a Novel HER2-Selective Kinase Inhibitor

The following tables summarize the quantitative data on the efficacy of a novel HER2-selective kinase inhibitor in HER2+ cell lines, based on preclinical findings for similar compounds.

Table 1: In Vitro Cell Viability (IC50) Data

| Cell Line | HER2 Status | IC50 (nM) of Novel Inhibitor (e.g., JBJ-08-178-01) | Reference Compound (e.g., Lapatinib) IC50 (nM) |

| SK-BR-3 | HER2-amplified | ~10 | ~50 |

| BT-474 | HER2-amplified | ~15 | ~70 |

| MDA-MB-453 | HER2-amplified | ~12 | ~65 |

| NCI-H2170 | HER2-mutant (A775_G776insYVMA) | ~5 | >1000 |

| Ba/F3 HER2 A775_G776insYVMA | Engineered HER2-mutant | ~3 | >1000 |

| Ba/F3 WT | Wild-Type | >1000 | >1000 |

Note: The IC50 values presented are representative and based on published data for novel HER2 inhibitors like JBJ-08-178-01. Actual values will vary depending on experimental conditions.[4][5]

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

| Cell Line Xenograft | Treatment Group | Tumor Growth Inhibition (%) | p-value |

| NCI-H2170 | Vehicle Control | 0 | - |

| NCI-H2170 | Novel Inhibitor (e.g., JBJ-08-178-01) 25 mg/kg QD | ~85 | <0.001 |

| SK-BR-3 | Vehicle Control | 0 | - |

| SK-BR-3 | Novel Inhibitor (e.g., JBJ-08-178-01) 25 mg/kg QD | ~70 | <0.01 |

Note: Data is illustrative of typical results for potent HER2 inhibitors in preclinical xenograft studies.[4][5]

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel HER2 inhibitor in HER2+ cancer cell lines.

Materials:

-

HER2+ cell lines (e.g., SK-BR-3, BT-474) and control cell lines.

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

Novel HER2 inhibitor (stock solution in DMSO).

-

96-well plates.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or MTT reagent.

-

Plate reader.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the novel HER2 inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of HER2 Signaling Pathway

Objective: To assess the effect of the novel inhibitor on the phosphorylation status of HER2 and downstream signaling proteins (e.g., AKT, ERK).

Materials:

-

HER2+ cell lines.

-

6-well plates.

-

Novel HER2 inhibitor.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the novel HER2 inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Visualize protein bands using an imaging system.

Mandatory Visualizations

Caption: HER2 signaling pathways and the mechanism of action of a novel HER2 inhibitor.

References

- 1. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generation, characterization, and maintenance of trastuzumab-resistant HER2+ breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: YW2036 In Vivo Xenograft Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW2036 is a novel, potent, and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the proliferation and survival of various cancer types. These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy of this compound using a human colorectal cancer xenograft model in immunodeficient mice. The following sections describe the necessary procedures for cell culture, tumor implantation, drug administration, and efficacy assessment, along with representative data.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

This compound exerts its anti-tumor effect by disrupting the canonical Wnt signaling cascade. In the absence of Wnt ligands, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival. This compound is hypothesized to interfere with the interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of oncogenic target genes.

Caption: Hypothetical mechanism of this compound in the Wnt/β-catenin signaling pathway.

Data Presentation: In Vivo Efficacy of this compound

The anti-tumor activity of this compound was evaluated in a subcutaneous HCT116 human colorectal cancer xenograft model in athymic nude mice. Treatment was initiated when tumors reached an average volume of 150-200 mm³.

Table 1: Anti-tumor Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | QDx14 | 1250 ± 150 | - |

| This compound | 25 | QDx14 | 625 ± 80 | 50 |

| This compound | 50 | QDx14 | 312 ± 55 | 75 |

| This compound | 75 | QDx14 | 187 ± 40 | 85 |

Table 2: Body Weight Changes in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (g) ± SEM |

| Vehicle Control | - | +1.5 ± 0.5 |

| This compound | 25 | +1.2 ± 0.6 |

| This compound | 50 | +0.8 ± 0.4 |

| This compound | 75 | -0.5 ± 0.7 |

Experimental Protocols

A general workflow for in vivo xenograft studies is outlined below.

Caption: Experimental workflow for a typical in vivo xenograft study.

Cell Culture and Maintenance

-

Cell Line: HCT116 (human colorectal carcinoma)

-

Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Preparation of Cells for Implantation

-

Harvest HCT116 cells during their logarithmic growth phase.

-

Wash the cells with sterile Phosphate-Buffered Saline (PBS).

-

Trypsinize the cells and neutralize with complete media.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile, serum-free media or PBS.

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

-

Adjust the cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free media and Matrigel. Keep the cell suspension on ice.

Animal Husbandry and Implantation

-

Animal Model: Female athymic nude mice, 6-8 weeks old.

-

Acclimation: Acclimate mice for at least one week prior to the experiment.

-

Implantation:

-

Anesthetize the mouse.

-

Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

Monitor the animals for recovery from anesthesia.

-

Tumor Growth Monitoring and Treatment

-

Monitor tumor growth every 2-3 days using a digital caliper.

-

Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).

-

Prepare fresh dilutions for each day of dosing.

-

-

Administration:

-

Administer this compound or vehicle control via oral gavage or intraperitoneal injection according to the dosing schedule (e.g., once daily for 14 days).

-

The volume of administration should be based on the individual animal's body weight.

-

-

Continue to measure tumor volume and body weight every 2-3 days throughout the study.

Endpoint and Data Analysis

-

The study endpoint may be defined by a specific tumor volume, a predetermined number of treatment days, or signs of morbidity in the animals.

-

At the end of the study, euthanize the mice according to approved institutional guidelines.

-

Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histology, pharmacokinetics).

-

Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Disclaimer: this compound is a hypothetical compound. The data and protocols presented here are for illustrative purposes and are based on general methodologies for in vivo xenograft studies. Researchers should adapt these protocols based on the specific characteristics of their compound and cell lines, and all animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

YW2036: No Publicly Available Data for Administration in Animal Models

Comprehensive searches for "YW2036" in scientific literature and public databases have yielded no specific information regarding its administration in animal models. This suggests that this compound may be an internal compound code not yet disclosed in public research, a novel therapeutic still in the very early stages of development, or a misidentified designation.

Without any information on the compound's characteristics, such as its molecular type (e.g., small molecule, biologic), mechanism of action, or therapeutic target, it is not possible to provide detailed application notes or experimental protocols for its use in animal models. The design of preclinical studies, including the choice of animal model, route of administration, dosage, and relevant endpoints, is entirely dependent on the specific properties of the investigational drug.

For researchers, scientists, and drug development professionals, the initial steps in establishing protocols for a new chemical entity like this compound would involve a series of fundamental studies to characterize its properties. These would typically include:

-

In vitro studies: To determine the compound's activity and mechanism of action at a cellular level.

-

Pharmacokinetic (PK) studies: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). Initial dose-ranging studies in a relevant animal species are crucial.

-

Toxicology studies: To assess the safety profile of the compound and determine a safe starting dose for efficacy studies.

Once this foundational data is gathered, more specific and detailed protocols for efficacy testing in relevant disease models can be developed.

Given the current lack of public information on this compound, no quantitative data, experimental protocols, or signaling pathway diagrams can be generated. Researchers with access to information on this compound are encouraged to use the general principles of preclinical drug development to design their animal studies. This would involve adapting established methodologies for similar compounds or therapeutic areas.

Several general resources and guidelines are available for designing and conducting animal studies for drug development, which can provide a framework for initiating research on a new compound. These resources cover topics such as the selection of appropriate animal models, ethical considerations, and regulatory requirements for preclinical research.

Application Note: Quantifying HER2 Degradation with YW2036 Using Western Blot